
3-(4-Chlorophenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)アゼチジン-3-オールは、分子式がC9H10ClNOである化学化合物です。これは、窒素を含む4員環ヘテロ環であるアゼチジンファミリーのメンバーです。
準備方法
合成経路および反応条件
3-(4-クロロフェニル)アゼチジン-3-オールの合成は、通常、4-クロロベンズアルデヒドと適切なアゼチジン前駆体を制御された条件下で反応させることで行われます。 一般的な方法の1つは、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で、ナトリウムヒドリド(NaH)などの塩基を使用して、アゼチジン環の形成を促進する方法です .
工業生産方法
3-(4-クロロフェニル)アゼチジン-3-オールの工業生産方法は、パブリックドメインではあまり詳しく説明されていません。 大規模合成では、実験室環境で使用されるものと同様の反応条件が使用される可能性があり、収率と純度が最適化されます。
化学反応の分析
反応の種類
3-(4-クロロフェニル)アゼチジン-3-オールは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: ヒドロキシル基は酸化されてケトンを形成する可能性があります。
還元: この化合物は、還元されてさまざまな誘導体を形成する可能性があります。
置換: 塩素原子は、求核置換反応によって他の官能基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アジ化ナトリウム(NaN3)やシアン化カリウム(KCN)などの求核剤は、置換反応に使用できます。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ヒドロキシル基の酸化によりケトンが生成され、塩素原子の置換によりさまざまな官能基化されたアゼチジンが生成される可能性があります。
科学研究への応用
3-(4-クロロフェニル)アゼチジン-3-オールは、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素相互作用および阻害の研究に使用できます。
工業: これは、特殊化学薬品および材料の生産に使用される可能性があります。
科学的研究の応用
3-(4-Chlorophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
3-(4-クロロフェニル)アゼチジン-3-オールの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。アゼチジン環は、天然基質の構造を模倣することができ、この化合物はこれらの標的の活性を阻害または調節することができます。関与する正確な経路は、特定の用途と標的によって異なります。
類似の化合物との比較
類似の化合物
- 3-(4-ブロモフェニル)アゼチジン-3-オール
- 3-(4-フルオロフェニル)アゼチジン-3-オール
- 3-(4-メチルフェニル)アゼチジン-3-オール
独自性
3-(4-クロロフェニル)アゼチジン-3-オールは、塩素原子の存在によりユニークであり、これはその反応性と生物学的標的との相互作用に影響を与える可能性があります。これは、フェニル環に異なる置換基を持つ可能性のある他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)azetidin-3-ol
- 3-(4-Fluorophenyl)azetidin-3-ol
- 3-(4-Methylphenyl)azetidin-3-ol
Uniqueness
3-(4-Chlorophenyl)azetidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
3-(4-chlorophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 |
InChIキー |
BARYTINEZPGMMC-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


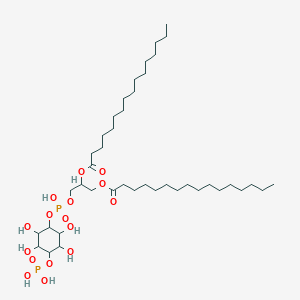
![N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B12310985.png)
![Methyl octahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B12311000.png)
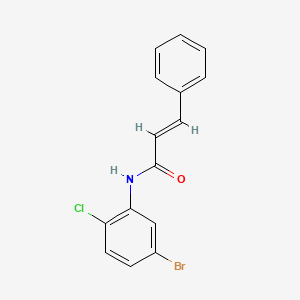
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
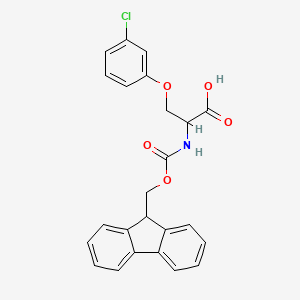
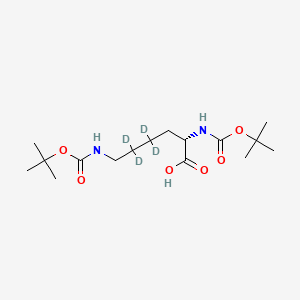

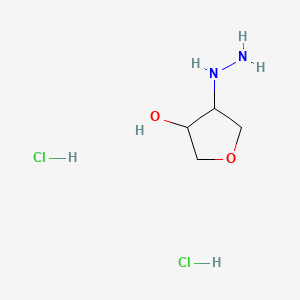
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)




